N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide
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Overview
Description
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO2 It is characterized by the presence of three chlorine atoms, a hydroxyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide typically involves the chlorination of 4-hydroxyacetanilide followed by further chemical modifications. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the acetamide group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may exert its effects by modulating biochemical pathways, inhibiting enzyme activity, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide
- N-(3-chloro-4-hydroxyphenyl)acetamide
- N-(2,4,5-trichlorophenyl)acetamide
Uniqueness
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical and biological properties compared to its analogs. The position of the chlorine atoms and the hydroxyl group can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-3(13)12-5-2-4(9)8(14)7(11)6(5)10/h2,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTPEYREXXDMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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